molecular formula C18H23ClN2 B195855 Desipramine hydrochloride CAS No. 58-28-6

Desipramine hydrochloride

Cat. No. B195855
CAS RN: 58-28-6
M. Wt: 302.8 g/mol
InChI Key: XAEWZDYWZHIUCT-UHFFFAOYSA-N
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Description

Desipramine hydrochloride is a secondary amine tricyclic antidepressant (TCA). It is used to treat depression by increasing the activity of a chemical called norepinephrine in the brain . It is also used off-label to treat conditions like bulimia nervosa, irritable bowel syndrome, neuropathic pain, overactive bladder, post-herpetic neuralgia, and ADHD .


Synthesis Analysis

The synthesis of desipramine involves direct methylation of the normethyl precursor with [11C]CH3I, followed by HPLC purification .


Molecular Structure Analysis

Desipramine hydrochloride crystallizes with four independent cation-anion pairs in the asymmetric unit. The seven-membered ring in each of the cations adopts a boat conformation, thus creating a butterfly effect within the ring system .


Chemical Reactions Analysis

Desipramine hydrochloride blocks the reuptake of neurotransmitters, including norepinephrine and serotonin, in the central nervous system (CNS). This leads to an increase in the amount of these neurotransmitters in the synaptic cleft and prolongs their activities postsynaptically .


Physical And Chemical Properties Analysis

Desipramine hydrochloride is a dibenzazepine-derivative tricyclic antidepressant (TCA). It contains a tricyclic ring system with an alkyl amine substituent on the central ring . For pH < 3.9, saturated phosphate-containing saline solutions exhibited elevated solubility, with drug-hydrochloride as the sole precipitate .

Scientific Research Applications

Neuroprotective Effects

Desipramine hydrochloride has been identified as having neuroprotective effects. A study on Mes23.5 dopaminergic cells demonstrated that desipramine induces the expression of heme oxygenase-1 (HO-1), an endogenous anti-oxidative enzyme, in a concentration- and time-dependent manner. This effect was mediated through the activation of ERK and JNK signaling pathways and was linked to an increase in nuclear accumulation of NF-E2-related factor-2 (Nrf2). The study concluded that desipramine provides neuroprotection and suggested its potential role in treating neurodegenerative diseases related to depression disorders (Lin et al., 2012).

Lysosomotropic Action

Research has shown that desipramine exhibits lysosomotropic action in human fibroblast cultures. The drug's amphiphilic character allows it to be taken up into cells and concentrated in the acidic contents of lysosomes, affecting the lysosomal degradation of endogenous sulfated mucopolysaccharides. Long-term treatment with desipramine can lead to intracellular granulation, indicating a complex formation with membrane phospholipids (Honegger et al., 1983).

Potentiometric Sensor Development

Desipramine hydrochloride has been utilized in the development of a sensitive and fast potentiometric sensor. This sensor, based on the incorporation of N-(1-naphthyl)ethylenediamine dihydrochloride with sodium tetraphenyl borate, showed excellent Nernstian response and selectivity for desipramine ions. It was successfully applied for the determination of desipramine hydrochloride in pharmaceutical and plasma samples (Ensafi & Allafchian, 2011).

Impact on Experimental Carcinogenesis

A study on the effects of desipramine on colon tumors induced by azoxymethane in rats found that desipramine treatment significantly increased the incidence of colon tumors. This enhancement was associated with an increase in serum norepinephrine levels and the labeling index of colon mucosa, indicating a potential link between desipramine's effects and increased proliferation of colon epithelial cells (Iishi et al., 1993).

Reversal of Drug Resistance in Malaria

Desipramine hydrochloride has shown potential in reversing chloroquine resistance in the malaria parasite Plasmodium falciparum. The reversal of resistance was associated with increased chloroquine accumulation in the parasite, likely due to inhibition of a putative chloroquine efflux pump. This finding offers a new avenue for addressing drug resistance in malaria treatment (Bitonti et al., 1988).

Safety And Hazards

Desipramine may cause serious side effects, including mood or behavior changes, anxiety, panic attacks, trouble sleeping, and suicidal thoughts or behaviors. It may also cause physical symptoms such as easy bruising, unusual bleeding, a light-headed feeling, confusion, hallucinations, unusual thoughts or behavior, blurred vision, tunnel vision, eye pain or swelling, and seeing halos around lights . It is not approved for use in pediatric patients .

properties

IUPAC Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2.ClH/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20;/h2-5,7-10,19H,6,11-14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEWZDYWZHIUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

50-47-5 (Parent)
Record name Desipramine hydrochloride [USAN:USP:JAN]
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DSSTOX Substance ID

DTXSID9046942
Record name Desipramine hydrochloride
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Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

>45.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26732610
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Desipramine hydrochloride

CAS RN

58-28-6
Record name Desipramine hydrochloride
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Record name Desipramine hydrochloride [USAN:USP:JAN]
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Record name Desipramine hydrochloride
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Record name Desipramine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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